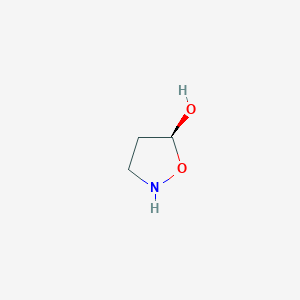
(S)-isoxazolidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-isoxazolidin-5-ol is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The (S)-isomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-isoxazolidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrogen-oxygen bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoxazolidin-5-one.
Reduction: Formation of isoxazolidine.
Substitution: Formation of various substituted isoxazolidines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(S)-isoxazolidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its chiral nature, which can lead to specific interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-isoxazolidin-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom can form hydrogen bonds with biological molecules, influencing their activity. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, potentially leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazolidin-3-ol: Another isoxazolidine derivative with a hydroxyl group at a different position.
Isoxazolidin-4-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(S)-isoxazolidin-5-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 5-position. This configuration can lead to distinct chemical reactivity and biological activity compared to other isoxazolidine derivatives.
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
89.09 g/mol |
Nombre IUPAC |
(5S)-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m0/s1 |
Clave InChI |
JYILCGUFTJZKGO-VKHMYHEASA-N |
SMILES isomérico |
C1CNO[C@@H]1O |
SMILES canónico |
C1CNOC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















